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Compound of Interest

2-Nitro-4-
Compound Name:
(trifluoromethyl)phenylacetic acid

Cat. No.: B167498

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a
detailed synthetic route for 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information
presented is intended to support research and development activities in medicinal chemistry
and drug discovery.

Chemical Structure and Properties

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative.
The presence of both a nitro group and a trifluoromethyl group on the aromatic ring significantly
influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)phenylacetic acid
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Property Value Reference
CAS Number 1735-91-7 [1]
Molecular Formula CoHeF3NOa4 [1]
Molecular Weight 249.15 g/mol [1]
Melting Point 144-146 °C [1]
Boiling Point 323.9 °C at 760 mmHg [1]
Physical Form Solid [1]
Purity 98% (typical) [1]

Synthesis Pathway

A plausible and efficient multi-step synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid
is outlined below. The synthesis commences with the nitration of 4-chloro-1-
(trifluoromethyl)benzene, followed by a cyanation reaction to introduce the acetonitrile moiety,
and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.[2]
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Figure 1: Overall synthesis workflow for 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Nitro-4-
(trifluoromethyl)phenylacetic acid.
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Step 1: Synthesis of 1-Chloro-2-nitro-4-
(trifluoromethyl)benzene

Reaction: 4-Chloro-1-(trifluoromethyl)benzene is nitrated using a mixture of concentrated nitric
acid and sulfuric acid to yield 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.

Protocol:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of
concentrated sulfuric acid (50 mL) and concentrated nitric acid (50 mL) is prepared and
cooled to 0-5 °C in an ice bath.

¢ 4-Chloro-1-(trifluoromethyl)benzene (20 g, 0.11 mol) is added dropwise to the stirred acid
mixture, maintaining the temperature below 10 °C.

o After the addition is complete, the reaction mixture is stirred at room temperature for 2-3
hours.

e The reaction mixture is then carefully poured onto crushed ice (200 g).

e The precipitated solid is collected by vacuum filtration, washed with cold water until the
washings are neutral, and dried.

e The crude product can be purified by recrystallization from ethanol to afford 1-Chloro-2-nitro-
4-(trifluoromethyl)benzene as a solid.

Table 2: Quantitative Data for 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

Property Value
Molecular Formula C7HsCIFsNO2
Molecular Weight 225.55 g/mol
Typical Yield 85-90%
Melting Point 34-36 °C
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Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl
cyanide

Reaction: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is reacted with ethyl cyanoacetate in the
presence of a base, followed by treatment with hydrochloric acid to yield 2-Nitro-4-
(trifluoromethyl)benzyl cyanide.[2]

Protocol:

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, sodium
ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

o Ethyl cyanoacetate (11.3 g, 0.1 mol) is added to the sodium ethoxide solution.

e 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (22.5 g, 0.1 mol) dissolved in ethanol (20 mL) is
then added, and the mixture is heated to reflux for 4-6 hours.

 After cooling, the reaction mixture is concentrated under reduced pressure.

o Concentrated hydrochloric acid (50 mL) is added to the residue, and the mixture is heated to
reflux for 2 hours.

o The mixture is cooled and extracted with dichloromethane (3 x 50 mL).

e The combined organic layers are washed with water, dried over anhydrous sodium sulfate,
and the solvent is evaporated to give the crude 2-Nitro-4-(trifluoromethyl)benzyl cyanide.

Table 3: Quantitative Data for 2-Nitro-4-(trifluoromethyl)benzyl cyanide

Property Value
Molecular Formula CoHaF3N20:2
Molecular Weight 230.14 g/mol
Typical Yield 70-80%
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Step 3: Synthesis of 2-Nitro-4-
(trifluoromethyl)phenylacetic acid

Reaction: 2-Nitro-4-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic conditions to
produce 2-Nitro-4-(trifluoromethyl)phenylacetic acid.[2]

Protocol:

A mixture of 2-Nitro-4-(trifluoromethyl)benzyl cyanide (23 g, 0.1 mol), concentrated sulfuric
acid (50 mL), and water (50 mL) is heated to reflux for 4-6 hours.

e The reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).
» The precipitated solid is collected by vacuum filtration and washed with cold water.

e The crude product is purified by recrystallization from an ethanol/water mixture to yield 2-
Nitro-4-(trifluoromethyl)phenylacetic acid.

Spectroscopic Data (Predicted)

While experimental spectra for 2-Nitro-4-(trifluoromethyl)phenylacetic acid are not readily
available, the following are predicted key spectroscopic features based on its structure and
data from analogous compounds.

Table 4: Predicted *H NMR and 33C NMR Chemical Shifts

1H NMR (in CDCl3) Predicted & (ppm) 13C NMR (in CDCls) Predicted & (ppm)

Aromatic-H 7.5-8.2 (m, 3H) C=0 ~175
-CHz- ~3.8 (s, 2H) Aromatic-C 120 - 150
-COOH >10 (br s, 1H) -CFs ~123 (q)
-CHa- ~40

Table 5: Predicted Key IR Absorption Bands
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Functional Group Predicted Wavenumber (cm—1)
O-H (Carboxylic Acid) 2500-3300 (broad)

C=0 (Carboxylic Acid) 1700-1725

N-O (Nitro) 1510-1560 and 1345-1385

C-F (Trifluoromethyl) 1100-1200

Logical Relationships in Synthesis

The synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid follows a logical progression of
functional group transformations on the aromatic ring.

Starting Material:
4-Substituted Benzene

:

Electrophilic Aromatic Substitution:
Introduction of Nitro Group

:

Nucleophilic Aromatic Substitution:
Displacement of Halide by Cyanide Precursor

:

Hydrolysis:
Conversion of Nitrile to Carboxylic Acid

Final Product:

Substituted Phenylacetic Acid

Click to download full resolution via product page

Figure 2: Logical progression of the synthetic strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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